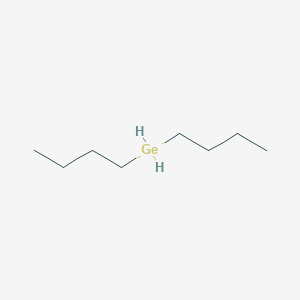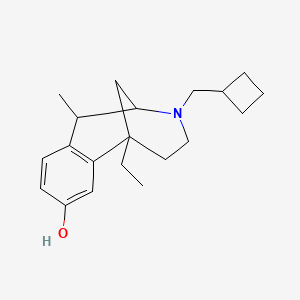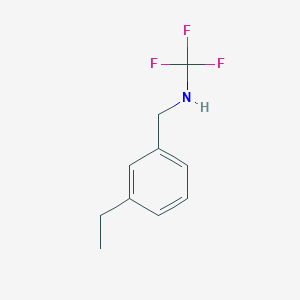
7-Oxo-7-(pyridin-2-ylamino)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid typically involves the reaction of pyridine-2-amine with a heptanoic acid derivative under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes . It may serve as a model compound for studying the behavior of similar molecules in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties . Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In industrial applications, this compound is used in the development of new materials and chemical products . Its unique properties make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 7-Oxo-7-(phenylamino)heptanoic acid
- 7-Oxo-7-(4-N-pentylphenyl)heptanoic acid
- 7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid
Comparison: Compared to these similar compounds, 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties . This structural difference can influence the compound’s reactivity, binding affinity, and overall behavior in various applications .
Propriétés
Numéro CAS |
878698-33-0 |
|---|---|
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
7-oxo-7-(pyridin-2-ylamino)heptanoic acid |
InChI |
InChI=1S/C12H16N2O3/c15-11(7-2-1-3-8-12(16)17)14-10-6-4-5-9-13-10/h4-6,9H,1-3,7-8H2,(H,16,17)(H,13,14,15) |
Clé InChI |
SFFUVMQWSUWSMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC(=O)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)



![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
![Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13964907.png)



![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)


